3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[(4-Bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromophenoxy group attached to a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 4-bromophenol with a suitable benzotriazinone precursor. One common method involves the use of a nucleophilic substitution reaction where 4-bromophenol reacts with a benzotriazinone derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazinone core.
Reduction: Reduced forms of the benzotriazinone core.
Substitution: Substituted benzotriazinone derivatives with various functional groups.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a methoxy group instead of a bromine atom.
3-[(4-Bromo-2-fluorophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Contains an additional fluorine atom on the phenoxy group.
3-[(4-Chlorophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Similar structure with a chlorine atom instead of bromine
Uniqueness
The presence of the bromine atom in 3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C14H10BrN3O2 |
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Molecular Weight |
332.15 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H10BrN3O2/c15-10-5-7-11(8-6-10)20-9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2 |
InChI Key |
ODAJOQHHOSAAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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